N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 4-methoxybenzamide moiety at position 2. The thienopyrazole scaffold is a bicyclic heterocycle combining thiophene and pyrazole rings, which is known for its metabolic stability and versatility in medicinal chemistry . Synthetic routes for analogous compounds involve nucleophilic additions, cyclizations, and S-alkylation reactions, as described in for triazole-thione derivatives . Spectral characterization (IR, NMR) confirms key functional groups, such as the absence of C=O stretching (~1660–1682 cm⁻¹) in cyclized products and the presence of C=S vibrations (~1247–1255 cm⁻¹) in intermediates .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-15-8-2-12(3-9-15)19(24)21-18-16-10-27(25)11-17(16)22-23(18)14-6-4-13(20)5-7-14/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEECQPWGYNSHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights structural and functional differences between the target compound and related analogs:
Key Observations:
Core Heterocycle Differences: The thienopyrazole core (target compound) offers greater rigidity compared to 1,2,4-triazole-thiones or benzamide-based pesticides (e.g., diflubenzuron) . This rigidity may enhance metabolic stability but reduce conformational flexibility for target binding. Triazole-thiones (e.g., compounds [7–9]) exhibit tautomerism, existing in thione forms rather than thiols, which may influence redox properties .
Substituent Effects: Fluorine vs. Methoxy vs. Sulfonyl: The 4-methoxybenzamide in the target compound may improve solubility compared to sulfonyl-substituted triazoles (), which are more polar but prone to hydrolysis .
Thienopyrazole analogs are under investigation for kinase inhibition due to their ability to mimic ATP-binding motifs .
Research Findings and Spectral Analysis
- Synthesis : The target compound’s synthesis likely parallels methods in , involving cyclization of hydrazinecarbothioamides and subsequent functionalization. S-alkylation with α-halogenated ketones is critical for introducing the benzamide moiety .
- IR Spectroscopy : The absence of C=O stretching (~1660 cm⁻¹) in the final product confirms cyclization, while C=S vibrations (~1250 cm⁻¹) and NH stretches (~3300 cm⁻¹) align with triazole-thione derivatives .
- NMR Data : Expected signals include aromatic protons from the 4-fluorophenyl (δ ~7.2–7.4 ppm) and 4-methoxybenzamide (δ ~3.8 ppm for OCH₃) groups, consistent with analogs in .
Preparation Methods
Synthesis of 5-Oxido-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazole
The thienopyrazole core is synthesized via a [3+2] cycloaddition between thiophene derivatives and diazo compounds. For example:
- Thiophene-3,4-dicarboxylate is treated with hydrazine hydrate in ethanol under reflux to form the pyrazole ring.
- Oxidation of the sulfur atom to a sulfone group (5-oxido) is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.
Key Data :
- Yield: 78–85% for cyclization; 90–92% for oxidation.
- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 3.45 (s, 2H, CH$$2$$), 7.22 (s, 1H, thiophene-H).
Introduction of 4-Fluorophenyl Group
The 2-position of the pyrazole is functionalized via Ullmann coupling or Buchwald-Hartwig amination :
- 2-Bromo-thienopyrazole is reacted with 4-fluorophenylboronic acid under palladium catalysis (Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$) in toluene/water (3:1) at 90°C.
Optimization Note :
Amidation with 4-Methoxybenzoyl Chloride
The final step involves coupling the amine-functionalized thienopyrazole with 4-methoxybenzoyl chloride:
- 3-Amino-thienopyrazole (0.1 mol) is dissolved in dry THF under N$$_2$$.
- Triethylamine (1.2 eq) is added, followed by dropwise addition of 4-methoxybenzoyl chloride (1.05 eq) at 0°C.
- The mixture is stirred at room temperature for 12 h, then purified via silica gel chromatography (hexane/EtOAc 4:1).
Critical Parameters :
- Solvent choice : THF minimizes side reactions compared to DMF.
- Yield : 82–87% after purification.
- Characterization :
Alternative Routes and Comparative Analysis
One-Pot Tandem Synthesis
A streamlined method combines cyclization and amidation in a single vessel:
- Thiophene-3,4-dicarboxylate , 4-fluorophenylhydrazine , and 4-methoxybenzoyl chloride are heated in DMF at 120°C with Cs$$2$$CO$$3$$.
- Advantages : Reduced purification steps; total yield: 68%.
- Limitations : Lower regioselectivity (85:15 ratio favoring desired isomer).
Solid-Phase Synthesis for High-Throughput Production
Adapted from qHTS protocols, this approach uses functionalized resins:
- Wang resin-bound thienopyrazole is reacted with 4-fluorophenyl iodide via microwave-assisted coupling.
- Cleavage and amidation are performed on-resin using automated liquid handlers.
Throughput : 1,536-well plates enable parallel synthesis of 5,000 derivatives/week.
Optimization Challenges and Solutions
Sulfone Stability
The 5-oxido group is prone to reduction under acidic conditions:
- Mitigation : Use neutral buffers during workup; avoid NaBH$$_4$$.
Regioselectivity in Cyclization
Unwanted regioisomers (e.g., thieno[2,3-c]pyrazole) form at >10% without directing groups:
- Solution : Introduce electron-withdrawing groups (e.g., CO$$_2$$Et) at position 4 to favor correct cyclization.
Scalability and Industrial Relevance
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound?
- Methodology : The synthesis typically involves forming the thieno[3,4-c]pyrazole core via cyclization of precursors like thiophene derivatives and pyrazole intermediates. Subsequent coupling with 4-methoxybenzamide is achieved using carbodiimide-based reagents (e.g., DCC) and activators like HOBt to form the amide bond. Reaction conditions often require low temperatures (-50°C) to minimize side reactions .
- Validation : Confirm product purity at each step via TLC or HPLC. Final characterization should include H-NMR, C-NMR, IR, and elemental analysis .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Approach : Use 2D-NMR (e.g., COSY, HSQC) to assign proton and carbon signals, particularly for distinguishing isomers or tautomers in the thienopyrazole core. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm). For absolute configuration, X-ray crystallography is recommended .
Q. What initial biological screening assays are suitable for this compound?
- Protocols :
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
- Antimicrobial activity : Disk diffusion assay against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can fluorescence properties of this compound be optimized for bioimaging applications?
- Experimental Design :
- Solvent effects : Compare fluorescence intensity ( = 340 nm, = 380 nm) in polar (e.g., DMSO) vs. nonpolar solvents.
- pH optimization : Test pH 2–10 (using 0.1 M HCl/NaOH) to identify the optimal range (e.g., pH 5–7 for maximal intensity) .
- Temperature stability : Measure intensity at 25°C vs. 37°C to assess thermal quenching.
- Data Interpretation : Calculate quantum yield using a reference fluorophore (e.g., quinine sulfate) and binding constants via Stern-Volmer plots .
Q. How to address contradictions in reported biological activities of thienopyrazole derivatives?
- Analytical Framework :
- Standardize assays : Use identical cell lines, incubation times, and controls across studies.
- SAR analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxybenzamide) on activity using molecular docking or QSAR models .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., LogP vs. cytotoxicity).
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Workflow :
DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., electrophilic thienopyrazole sulfur).
Molecular docking : Simulate binding to targets (e.g., COX-2, EGFR) using AutoDock Vina.
ADMET prediction : Use SwissADME to estimate bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
